

# Chemical structure and properties of Lidamidine hydrochloride.

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## Compound of Interest

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## Lidamidine Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Lidamidine hydrochloride**, also known by its developmental code WHR-1142A, is a potent antidiarrheal agent with a unique pharmacological profile.<sup>[1][2]</sup> Primarily classified as an alpha-2 adrenergic agonist, its mechanism of action extends to various physiological systems, demonstrating a range of effects including inhibition of gastric acid secretion and local anesthetic properties.<sup>[1][2]</sup> This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, pharmacology, and key experimental methodologies associated with **Lidamidine hydrochloride**, tailored for a scientific audience engaged in drug discovery and development.

## Chemical Structure and Physicochemical Properties

**Lidamidine hydrochloride** is chemically designated as 1-(2,6-dimethylphenyl)-3-(N'-methylcarbamimidoyl)urea hydrochloride. Its structure is characterized by a urea linkage between a 2,6-dimethylphenyl group and a methylamidinourea moiety.

Chemical Structure:

A summary of its key physicochemical properties is presented in the table below.

Property	Value	Reference
CAS Number	65009-35-0	--INVALID-LINK--
Molecular Formula	C <sub>11</sub> H <sub>17</sub> CIN <sub>4</sub> O	--INVALID-LINK--
Molecular Weight	256.73 g/mol	--INVALID-LINK--
Solubility	Soluble in DMSO. Slightly soluble in Methanol and Water. Aqueous solubility at pH 7.4 is >38.5 µg/mL.	--INVALID-LINK--, --INVALID-LINK--
pKa	Data not available in the searched literature.	

## Pharmacology

### Mechanism of Action: Alpha-2 Adrenergic Agonism

The primary mechanism of action of **Lidamidine hydrochloride** is its agonist activity at alpha-2 adrenergic receptors.<sup>[3]</sup> These receptors are G-protein coupled receptors that, upon activation, inhibit the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP mediates a variety of downstream cellular effects, which are responsible for the pharmacological properties of **Lidamidine hydrochloride**.

## Pharmacological Effects

The activation of alpha-2 adrenergic receptors by **Lidamidine hydrochloride** results in a cascade of physiological responses:

- Antidiarrheal and Antimotility Effects: **Lidamidine hydrochloride** effectively inhibits intestinal motility and secretion, which are key factors in its potent antidiarrheal activity.<sup>[1]</sup> It has been shown to be more potent than diphenoxylate and loperamide in certain preclinical models.<sup>[1]</sup>

- Inhibition of Gastric Acid Secretion: The compound has been demonstrated to inhibit gastric acid secretion in pylorus-ligated rat models.[2]
- Local Anesthetic Activity: **Lidamidine hydrochloride** exhibits local anesthetic properties, as evidenced by its activity in the rabbit corneal reflex and guinea pig intradermal wheal tests.[2]
- Effects on Plasma Glucose: It has been observed to increase plasma glucose concentrations in fasted rodents.[2]

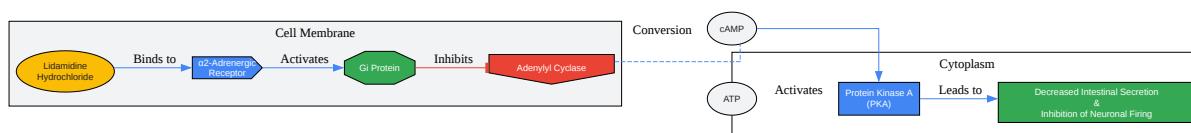
A summary of key quantitative pharmacological data is provided below.

Parameter	Species	Model	Value	Reference
Antidiarrheal ED <sub>50</sub>	Rat	Castor oil-induced diarrhea	1.8 mg/kg, p.o.	[1]
Acute Oral LD <sub>50</sub>	Male Mice	-	260 mg/kg	[4]
Acute Oral LD <sub>50</sub>	Male Rats	-	267 mg/kg	[4]
Acute Oral LD <sub>50</sub>	Female Rats	-	160 mg/kg	[4]

## Signaling Pathway and Experimental Workflows

### Alpha-2 Adrenergic Receptor Signaling Pathway

The binding of **Lidamidine hydrochloride** to the alpha-2 adrenergic receptor initiates an intracellular signaling cascade that underlies its pharmacological effects. The following diagram illustrates this pathway.

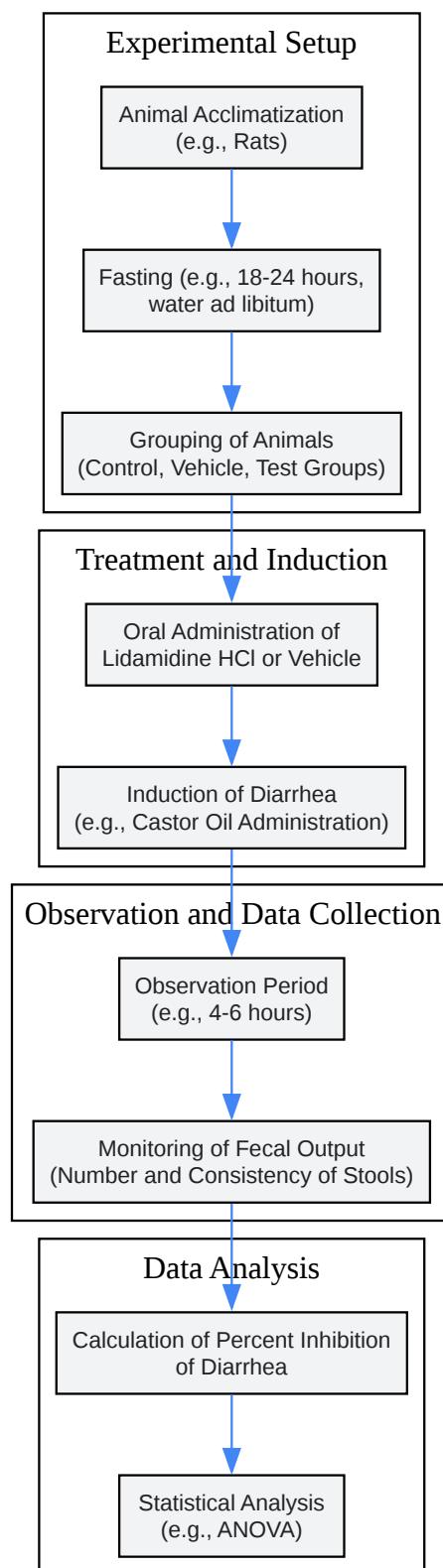


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Caption: Alpha-2 adrenergic receptor signaling pathway activated by **Lidamidine hydrochloride**.

## Experimental Workflow for Antidiarrheal Activity Assessment

The following diagram outlines a typical workflow for evaluating the antidiarrheal efficacy of **Lidamidine hydrochloride** in a preclinical setting.



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Caption: Workflow for assessing the antidiarrheal activity of **Lidamidine hydrochloride**.

## Detailed Experimental Protocols

### Inhibition of Gastric Acid Secretion: Pylorus Ligation Model in Rats

This protocol is adapted from standard methods for evaluating gastric antisecretory agents.

**Objective:** To determine the effect of **Lidamidine hydrochloride** on gastric acid secretion in rats.

#### Materials:

- Male Wistar rats (180-220 g)
- **Lidamidine hydrochloride**
- Vehicle (e.g., distilled water or 0.5% carboxymethyl cellulose)
- Anesthetic (e.g., ether or ketamine/xylazine cocktail)
- Surgical instruments (scissors, forceps, suture)
- Centrifuge and centrifuge tubes
- pH meter
- Burette and 0.01 N NaOH solution
- Topfer's reagent and phenolphthalein indicator

#### Procedure:

- Animal Preparation: Fast the rats for 24-48 hours prior to the experiment, with free access to water.
- Dosing: Administer **Lidamidine hydrochloride** or vehicle orally or intraperitoneally 30-60 minutes before surgery.

- Anesthesia and Surgery: Anesthetize the rat. Make a midline abdominal incision of about 1 cm just below the xiphoid process.
- Pylorus Ligation: Gently expose the stomach and ligate the pyloric sphincter with a silk suture. Take care to avoid traction and damage to the blood supply.
- Closure: Close the abdominal wall with sutures.
- Recovery and Observation: Allow the animals to recover in individual cages and deprive them of water. After a set period (e.g., 4 hours), euthanize the animals by an approved method.
- Sample Collection: Open the abdomen and place a ligature at the esophageal end of the stomach. Remove the stomach, wash it with distilled water, and collect the gastric contents into a graduated centrifuge tube.
- Analysis of Gastric Juice:
  - Centrifuge the gastric contents at 1000 rpm for 10 minutes.
  - Measure the volume of the supernatant.
  - Determine the pH of the gastric juice using a pH meter.
  - Free and Total Acidity: Pipette 1 ml of the supernatant into a 50 ml flask, add 2-3 drops of Topfer's reagent, and titrate with 0.01 N NaOH until the red color changes to yellowish-orange. This volume corresponds to the free acidity. Then, add 2-3 drops of phenolphthalein indicator and continue titrating until a definite red tinge reappears. The total volume of NaOH used corresponds to the total acidity.
- Data Analysis: Calculate the volume of gastric secretion, pH, free acidity, and total acidity for each group. Analyze the data for statistical significance.

## Local Anesthetic Activity: Rabbit Corneal Reflex Test

This method assesses the surface anesthetic properties of a substance.

Objective: To evaluate the local anesthetic effect of **Lidamidine hydrochloride** on the rabbit cornea.

Materials:

- Albino rabbits (2-3 kg)
- **Lidamidine hydrochloride** solution
- Saline solution (control)
- Cotton-tipped applicator or a fine hair
- Stopwatch

Procedure:

- Animal Preparation: Gently restrain the rabbit.
- Baseline Reflex: Before applying any substance, touch the cornea gently with the cotton-tipped applicator or hair to confirm the presence of a normal corneal reflex (blinking).
- Application of Test Substance: Instill a few drops of the **Lidamidine hydrochloride** solution into the conjunctival sac of one eye. The other eye can serve as a control and receive saline.
- Observation: At regular intervals (e.g., every 2 minutes), gently touch the cornea of both eyes with the applicator to check for the presence or absence of the blink reflex.
- Data Recording: Record the time of onset of anesthesia (when the blink reflex is lost) and the duration of anesthesia (the time from onset until the blink reflex returns).
- Data Analysis: Compare the onset and duration of anesthesia between the **Lidamidine hydrochloride**-treated eye and the control eye.

## Local Anesthetic Activity: Guinea Pig Intradermal Wheal Test

This test evaluates the infiltration anesthetic properties of a compound.

Objective: To assess the local anesthetic efficacy of **Lidamidine hydrochloride** by intradermal injection in guinea pigs.

Materials:

- Guinea pigs (300-400 g)
- **Lidamidine hydrochloride** solution
- Saline solution (control)
- Tuberculin syringes with fine-gauge needles
- Stimulator (e.g., a blunt needle or a weak electrical stimulus)

Procedure:

- Animal Preparation: Shave the dorsal skin of the guinea pig a day before the experiment.
- Injection: On the day of the experiment, make two to four circular marks on the shaved back of each guinea pig. Infiltrate a small volume (e.g., 0.1-0.25 ml) of the **Lidamidine hydrochloride** solution intradermally into the center of one of the marked areas to create a wheal. In another marked area, inject the same volume of saline as a control.
- Stimulation and Observation: At regular intervals (e.g., every 5 minutes), apply a stimulus (e.g., six pricks with a blunt needle) to the center of the wheal and observe the animal's response (e.g., a skin twitch or squeak).
- Data Recording: Record the number of stimuli that elicit a response out of the total number of stimuli applied at each time point. The absence of a response indicates local anesthesia.
- Data Analysis: Determine the onset and duration of the local anesthetic effect for **Lidamidine hydrochloride** compared to the control.

## Conclusion

**Lidamidine hydrochloride** is a multifaceted pharmacological agent with significant potential, particularly in the realm of gastrointestinal disorders. Its primary action as an alpha-2

adrenergic agonist provides a clear mechanistic framework for its observed antidiarrheal, antisecretory, and other pharmacological effects. The experimental protocols detailed herein offer robust methodologies for the further investigation and characterization of this and similar compounds. For drug development professionals, **Lidamidine hydrochloride** represents an interesting scaffold for the design of novel therapeutics targeting the alpha-2 adrenergic system. Further research to precisely determine its pKa and binding affinities for adrenergic receptor subtypes would provide a more complete understanding of its structure-activity relationship and aid in the optimization of its therapeutic potential.

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